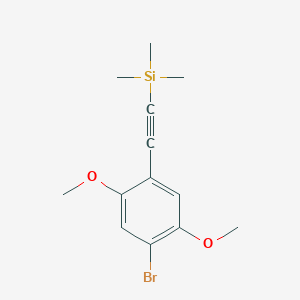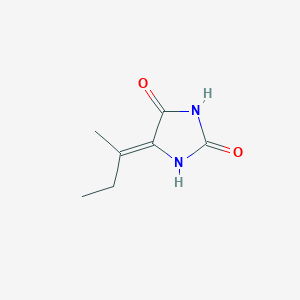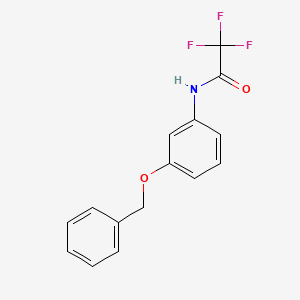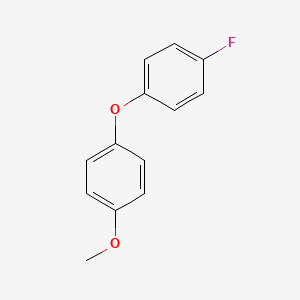![molecular formula C21H15N5O2S B14117045 1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)
1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanophenyl group, a tetrahydroquinazolinylidene moiety, and a thiophen-2-ylmethyl group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves multiple steps, typically starting with the preparation of the key intermediates. One common approach is the condensation of an aromatic aldehyde with o-phenylenediamine to form a quinazoline derivative. This intermediate is then reacted with a cyanophenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazoline moiety can be reduced to form alcohols.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Signaling Pathways: Interacting with key proteins involved in cellular signaling pathways, leading to altered cellular responses.
Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components and induce cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-cyanophenyl)piperazine: Shares the cyanophenyl group but has a different core structure.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Contains a thiophen-2-yl group but differs in its overall structure and properties.
Uniqueness
1-(2-cyanophenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C21H15N5O2S |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
1-(2-cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C21H15N5O2S/c22-12-14-6-1-3-9-17(14)23-20(27)25-19-16-8-2-4-10-18(16)24-21(28)26(19)13-15-7-5-11-29-15/h1-11H,13H2,(H2,23,25,27) |
Clé InChI |
QZLUBPQSUVNSFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)



![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-1-yl-1,3,2-dioxaborolane](/img/structure/B14117022.png)

![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)

![3-benzyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14117049.png)
![3-(4-ethoxyphenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117050.png)
